Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Exploration of Synthesis, Biological Activities, and Mechanistic Insights
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry. Their unique structural features and synthetic accessibility have led to the development of a wide array of derivatives with diverse and potent biological activities. Among these, chlorophenyl-substituted pyrazoles have emerged as a particularly promising class of compounds, demonstrating significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The incorporation of a chlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrazole core, often enhancing binding affinity to biological targets and improving metabolic stability. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of chlorophenyl-substituted pyrazoles, offering valuable insights for researchers and drug development professionals.
Anticancer Activity: Targeting Key Oncogenic Pathways
Chlorophenyl-substituted pyrazoles have demonstrated notable efficacy against a range of cancer cell lines, including those derived from glioma, liver, and breast cancers. Their anticancer effects are often attributed to the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Mechanism of Action: A Dual Approach to Cancer Cell Elimination
A significant body of research points to two primary mechanisms through which chlorophenyl-substituted pyrazoles exert their anticancer effects: inhibition of pro-survival signaling cascades and induction of oxidative stress-mediated apoptosis.
One of the key pathways targeted by these compounds is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in many cancers, including glioma.[1][2][3][4][5] Specifically, certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of AKT2/PKBβ, a crucial kinase in this pathway. Inhibition of AKT2 disrupts downstream signaling, leading to the suppression of cell growth and proliferation.
dot
graph "AKT_Signaling_Pathway_Inhibition" {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"];
edge [color="#202124"];
"Growth_Factor" [label="Growth Factor"];
"RTK" [label="Receptor Tyrosine Kinase (RTK)"];
"PI3K" [label="PI3K"];
"PIP2" [label="PIP2"];
"PIP3" [label="PIP3"];
"AKT2_PKBβ" [label="AKT2/PKBβ", fillcolor="#EA4335", color="#EA4335"];
"Downstream_Effectors" [label="Downstream Effectors\n(e.g., mTOR, GSK3β)"];
"Cell_Growth_Proliferation" [label="Cell Growth & Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Chlorophenyl_Pyrazole" [label="Chlorophenyl-Substituted\nPyrazole", shape=invhouse, fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"];
"Growth_Factor" -> "RTK";
"RTK" -> "PI3K";
"PI3K" -> "PIP3" [label=" phosphorylates "];
"PIP2" -> "PI3K" [style=invis];
"PIP3" -> "AKT2_PKBβ";
"AKT2_PKBβ" -> "Downstream_Effectors";
"Downstream_Effectors" -> "Cell_Growth_Proliferation";
"Chlorophenyl_Pyrazole" -> "AKT2_PKBβ" [label=" inhibits ", color="#EA4335", fontcolor="#EA4335"];
}
caption: Inhibition of the PI3K/AKT2 signaling pathway by chlorophenyl-substituted pyrazoles.
In addition to kinase inhibition, chlorophenyl-pyrazolone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) in cancer cells. The enhanced lipophilicity imparted by the chlorophenyl and other moieties facilitates penetration of cellular membranes. This leads to an increase in intracellular ROS levels, which can damage cellular components and trigger the intrinsic apoptotic pathway.[6][7][8][9][10]
dot
graph "ROS_Mediated_Apoptosis" {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#34A853", fillcolor="#34A853"];
edge [color="#202124"];
"Chlorophenyl_Pyrazole" [label="Chlorophenyl-Substituted\nPyrazole", shape=invhouse, fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"];
"Cell_Membrane" [label="Cancer Cell Membrane", shape=ellipse, style=dashed, color="#5F6368"];
"Increased_ROS" [label="Increased Intracellular ROS"];
"Mitochondrial_Stress" [label="Mitochondrial Stress"];
"Caspase_Activation" [label="Caspase Activation"];
"Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Chlorophenyl_Pyrazole" -> "Cell_Membrane" [label=" penetrates "];
"Cell_Membrane" -> "Increased_ROS" [label=" leads to "];
"Increased_ROS" -> "Mitochondrial_Stress";
"Mitochondrial_Stress" -> "Caspase_Activation";
"Caspase_Activation" -> "Apoptosis";
}
caption: Induction of apoptosis via ROS generation by chlorophenyl-substituted pyrazoles.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of chlorophenyl-substituted pyrazoles is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorophenyl-pyrazolone | HepG2 (Liver Carcinoma) | 6 | |
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole | Glioma Cell Lines | Low micromolar | |
| Chalcone-pyrazole derivative | HeLa (Cervical Cancer) | <5% viability at tested conc. |
Experimental Protocols: Assessing Anticancer Activity
A robust evaluation of anticancer potential requires a suite of well-controlled in vitro assays. The following protocols are fundamental to this process.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the chlorophenyl-substituted pyrazole. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Expert Insights:
-
Rationale for Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For broad-spectrum screening, a panel of cell lines from different tissue origins is recommended. For mechanism-of-action studies, cell lines with known genetic backgrounds (e.g., specific mutations in signaling pathways) are invaluable.
-
Self-Validation: The inclusion of both positive and negative controls is essential for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the negative control establishes the baseline viability. Consistent results across replicate wells are also crucial for data integrity. For troubleshooting common issues like high background or low absorbance, refer to established guides.[12][14][15]
Understanding how a compound affects cell cycle progression is crucial for elucidating its mechanism of action.[16][17][18][19][20]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
This assay identifies cells in the early and late stages of apoptosis.[21][22]
Protocol:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer properties, chlorophenyl-substituted pyrazoles have demonstrated significant activity against various microbial pathogens and have shown promise as anti-inflammatory agents.
Antimicrobial Activity: Disrupting Microbial Growth
Several studies have highlighted the antibacterial and antifungal properties of chlorophenyl-substituted pyrazoles. The proposed mechanism of action often involves the disruption of the microbial cell wall.[16]
The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro antimicrobial activity of a compound.[23][24][25][26][27][28]
This is a widely used and standardized method for determining the MIC of an antimicrobial agent.[10][21][23][25][27][28][29][30][31]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the chlorophenyl-substituted pyrazole in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[21][32][33][34][35]
Protocol:
-
Agar Plate Preparation: Prepare an agar plate seeded with the test microorganism.
-
Well Creation: Create wells in the agar using a sterile borer.
-
Compound Addition: Add a solution of the test compound to the wells.
-
Incubation: Incubate the plate under suitable conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.
Anti-inflammatory Effects: Targeting the Arachidonic Acid Cascade
The anti-inflammatory properties of chlorophenyl-substituted pyrazoles are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a key role in the inflammatory response.[18][23][33][36][37][38] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.[33][37][38]
dot
graph "COX2_Inhibition_Pathway" {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#EA4335", fillcolor="#EA4335"];
edge [color="#202124"];
"Inflammatory_Stimuli" [label="Inflammatory Stimuli\n(e.g., Cytokines, Pathogens)"];
"Cell_Membrane_Phospholipids" [label="Cell Membrane Phospholipids"];
"Arachidonic_Acid" [label="Arachidonic Acid"];
"COX2" [label="COX-2 Enzyme"];
"Prostaglandins" [label="Prostaglandins"];
"Inflammation_Pain" [label="Inflammation & Pain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Chlorophenyl_Pyrazole" [label="Chlorophenyl-Substituted\nPyrazole", shape=invhouse, fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"];
"Inflammatory_Stimuli" -> "Cell_Membrane_Phospholipids" [style=invis];
"Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label=" Phospholipase A2 "];
"Arachidonic_Acid" -> "COX2";
"COX2" -> "Prostaglandins";
"Prostaglandins" -> "Inflammation_Pain";
"Chlorophenyl_Pyrazole" -> "COX2" [label=" inhibits ", color="#EA4335", fontcolor="#EA4335"];
}
caption: Inhibition of the COX-2 pathway by chlorophenyl-substituted pyrazoles.
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[25][34][39][40][41]
Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the chlorophenyl-substituted pyrazole derivative to the animals via an appropriate route (e.g., oral, intraperitoneal). A control group receives the vehicle.
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Edema Measurement: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.
Expert Insights:
-
Rationale for the Model: The carrageenan-induced paw edema model is biphasic. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2.[34][35] This allows for an assessment of the compound's effect on different inflammatory mediators.
-
Time Point Selection: Measuring paw volume at multiple time points provides a more complete picture of the compound's anti-inflammatory profile and its duration of action.
Synthesis of Chlorophenyl-Substituted Pyrazoles
The synthesis of chlorophenyl-substituted pyrazoles is typically achieved through well-established condensation reactions. A common and versatile method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][9]
General Synthetic Procedure
A representative synthesis of a pyrazole derivative from an ethyl 4-(chlorophenyl)-4-oxobutyrate is outlined below.[6]
Protocol:
-
Reaction Setup: Dissolve the ethyl 4-(chlorophenyl)-4-oxobutyrate in a suitable solvent such as ethanol in a round-bottom flask.
-
Base Addition: Add a base, such as sodium ethoxide, to the solution and stir.
-
Hydrazine Addition: Slowly add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture, neutralize it, and extract the product with an organic solvent. The crude product is then purified, typically by column chromatography.
dot
graph "Pyrazole_Synthesis_Workflow" {
rankdir="LR";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"];
edge [color="#202124"];
"Start" [label="Start:\n1,3-Dicarbonyl Compound\n(e.g., Ethyl 4-(chlorophenyl)-4-oxobutyrate)\n+ Hydrazine Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Reaction" [label="Reaction:\n- Solvent (e.g., Ethanol)\n- Base (e.g., Sodium Ethoxide)\n- Reflux"];
"Monitoring" [label="Monitoring:\nThin Layer Chromatography (TLC)"];
"Workup" [label="Work-up:\n- Neutralization\n- Extraction"];
"Purification" [label="Purification:\nColumn Chromatography"];
"Product" [label="Product:\nChlorophenyl-Substituted Pyrazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reaction";
"Reaction" -> "Monitoring";
"Monitoring" -> "Reaction" [label=" incomplete "];
"Monitoring" -> "Workup" [label=" complete "];
"Workup" -> "Purification";
"Purification" -> "Product";
}
caption: General workflow for the synthesis of chlorophenyl-substituted pyrazoles.
Conclusion and Future Directions
Chlorophenyl-substituted pyrazoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation underscores their potential for further development as therapeutic agents. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating the therapeutic promise of these compounds into clinical reality. This technical guide provides a solid foundation for researchers to design and execute robust preclinical studies, ultimately accelerating the discovery and development of novel drugs based on the chlorophenyl-pyrazole scaffold.
References
-
Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244–2256. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Kumar, R. S., & A., A. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols, 2(3), 63. [Link]
-
Zhao, Y., Hu, X., Liu, Y., Dong, S., Wen, Z., He, W., Zhang, J., & Li, D. (2019). ROS signaling in the regulation of cancer cell metabolism and activity. Molecular Cancer, 18(1), 164. [Link]
-
Perillo, B., Di Donato, M., Pezone, A., Di Zazzo, E., Giovannelli, P., Galasso, G., Castoria, G., & Migliaccio, A. (2020). ROS in cancer therapy: the bright side of the moon. Experimental & Molecular Medicine, 52(2), 192–203. [Link]
-
Yang, Y., Wang, C., Liu, J., & Jia, X. (2021). The dual role of reactive oxygen species and their application in cancer therapy. Journal of Cancer, 12(16), 4895–4907. [Link]
-
Jayachandran, M., Muthukumaran, J., & Manimaran, A. (2023). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Polish Journal of Chemical Technology, 25(4), 1-13. [Link]
-
Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Khokra, S. L. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]
-
Scilit. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry, 85, 56-69. [Link]
-
Biblioteka Nauki. (2023). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]
-
Wacnik, K., & Fornal, E. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 5(4), 103247. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
-
Kim, S. J., Lee, J. S., Kim, J., & Kim, C. M. (2013). Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing. Annals of Laboratory Medicine, 33(2), 119–125. [Link]
-
Clinical and Laboratory Standards Institute. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]
-
Reddit. (2023). struggling with MTT assay. Retrieved from [Link]
-
Wang, D., & Dubois, R. N. (2010). The role of COX-2 in inflammation and cancer. Seminars in immunopathology, 32(2), 115-125. [Link]
-
EUCAST. (2022). Broth microdilution methodology with focus on reading of MICs - Linezolid as an example. Retrieved from [Link]
-
Cheung, E. C., & Vousden, K. H. (2022). The role of ROS in tumour development and progression. Nature reviews. Cancer, 22(5), 280–297. [Link]
-
Sino Biological. (n.d.). Cell Cycle Flow Cytometry Assay Principle. Retrieved from [Link]
-
Venner, D. J., MacNair, C. R., & Van Drie, J. H. (2025). Establishing the reference broth microdilution MIC method for cefepime-taniborbactam. Journal of Clinical Microbiology, 63(9), e00345-25. [Link]
-
Jayat, C., & Ratinaud, M. H. (1993). Cell cycle analysis by flow cytometry: principles and applications. Biologie de la cellule, 78(1-2), 15–25. [Link]
-
ResearchGate. (n.d.). Inflammation pathways and inhibition by targeting of the enzymes COX-2, 5-LOX, and sEH. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Cell Cycle Flow Cytometry Assay Principle. Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
Zha, L., Chen, J., & Sun, S. (2021). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Infectious agents and cancer, 16(1), 11. [Link]
-
Gülçin, İ., Beydemir, Ş., & Alwasel, S. H. (2019). Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice. International Journal for Vitamin and Nutrition Research, 91(1-2), 85-94. [Link]
-
ResearchGate. (n.d.). The mechanism of carrageenan induced biphasic inflammation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]
-
Baily, J. (2012). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-120). Humana Press. [Link]
-
Chen, Y., Zhang, Y., & Liu, Y. (2023). Protein Kinase B (PKB/AKT) Protects IDH-Mutated Glioma from Ferroptosis via Nrf2. Clinical Cancer Research, 29(7), 1335–1348. [Link]
-
Kofman, A., & Miletic, H. (2021). Signaling Pathways in Gliomas. International Journal of Molecular Sciences, 22(10), 5363. [Link]
-
Li, X., Wu, C., Chen, N., Gu, H., & Yen, A. (2015). AKT/GSK3β Signaling in Glioblastoma. Journal of cellular physiology, 230(11), 2722–2731. [Link]
-
Zhang, X., Li, Y., & Zhang, J. (2022). Study on the inhibition of inflammation by the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway and the promotion of wound healing of oral ulcer of Yangyin Shengji powder after chemotherapy. Annals of Palliative Medicine, 11(3), 958-968. [Link]
-
Tan, A. C. (2016). PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma. Oncotarget, 7(29), 46877–46878. [Link]
-
Wang, H., Chen, Y., & Wu, G. (2020). AKT Inhibitor SC66 Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway. Frontiers in Oncology, 10, 1373. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
Sources